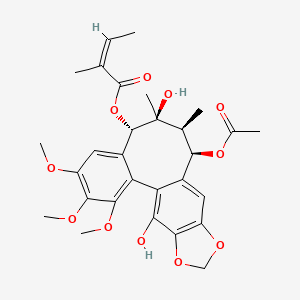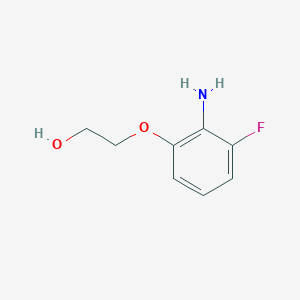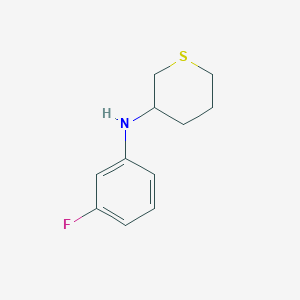![molecular formula C9H9BrN4 B13073183 1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073183.png)
1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine is a synthetic organic compound belonging to the class of 1,2,3-triazoles. This compound is characterized by the presence of a bromophenyl group attached to a triazole ring, which imparts unique chemical and biological properties. It is of significant interest in various fields, including medicinal chemistry, due to its potential pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromobenzyl azide and propargylamine.
Click Chemistry: The key step involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This reaction proceeds under mild conditions, typically at room temperature, using copper sulfate and sodium ascorbate as catalysts.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by:
- Using continuous flow reactors to enhance reaction efficiency and yield.
- Implementing automated purification systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted triazoles can be obtained.
Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.
Aplicaciones Científicas De Investigación
1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used to study enzyme inhibition, particularly targeting kinases and proteases.
Material Science: It serves as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways: It can inhibit key signaling pathways involved in cell proliferation and inflammation, such as the MAPK and NF-κB pathways.
Comparación Con Compuestos Similares
- 1-[(4-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine
- 1-[(3-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-amine
Uniqueness: 1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its specific bromine substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C9H9BrN4 |
|---|---|
Peso molecular |
253.10 g/mol |
Nombre IUPAC |
1-[(3-bromophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H9BrN4/c10-8-3-1-2-7(4-8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2 |
Clave InChI |
QUCAWOHFSYZPJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)CN2C=C(N=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13073115.png)

![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13073133.png)
![1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13073139.png)
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13073144.png)
![tert-Butyl4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13073152.png)
![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13073153.png)



![Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate](/img/structure/B13073178.png)
![N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide](/img/structure/B13073187.png)

![1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073203.png)
